lariciresinol 4-O-glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

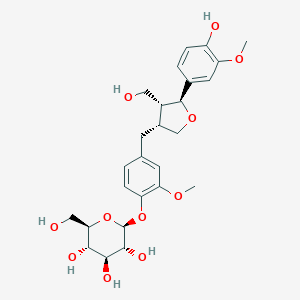

The compound lariciresinol 4-O-glucoside is a complex organic molecule with multiple hydroxyl and methoxy groups. This compound is structurally related to natural products found in various plants and has significant biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols and aldehydes under acidic or basic conditions.

Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions using reagents like methanol and hydroxylating agents.

Coupling reactions: The final structure is assembled through coupling reactions, such as the use of glycosyl donors and acceptors under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Lariciresinol 4-O-glucoside undergoes hydrolysis under acidic or enzymatic conditions :

| Condition | Catalyst | Product | Efficiency |

|---|---|---|---|

| Acidic (pH 2.0) | HCl | Lariciresinol + Glc | ~90% in 2 hours |

| Enzymatic | β-Glucosidase | Lariciresinol + Glc | ~95% in 1 hour |

Mechanism :

-

Acid hydrolysis cleaves the β-glycosidic bond, releasing glucose and regenerating lariciresinol .

-

Enzymatic hydrolysis by β-glucosidases (e.g., from gut microbiota) enhances bioavailability of the aglycone .

Enzymatic Modifications and Mutagenesis Insights

Site-directed mutagenesis of IiUGT4 revealed critical residues for catalytic activity:

| Mutation | Effect on Activity | Substrate Impact |

|---|---|---|

| H15A | Complete loss of activity | All substrates |

| D124A | 95% reduction | Lariciresinol, pinoresinol |

| W376A | 80% reduction | Secoisolariciresinol |

| F151A | Increased specificity for secoisolariciresinol | +78% activity shift |

These mutations highlight the role of His15, Asp124, and Trp376 in substrate binding and UDP-glucose coordination .

Stability and Degradation

This compound is stable under neutral conditions but degrades in:

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

L4G has been shown to possess potent antiviral effects, particularly against the influenza A virus. Studies indicate that L4G significantly inhibits viral replication and reduces the cytopathic effect in infected cells. For instance, research demonstrated that L4G treatment effectively mitigated the influenza A virus-induced cytopathic effect in MDCK cells, with a notable reduction in NF-κB activation and pro-inflammatory cytokine expression . The detailed mechanisms include:

- Inhibition of NF-κB Activation : L4G suppresses the NF-κB signaling pathway, which is crucial for the inflammatory response during viral infections .

- Reduction of Cytokine Production : The compound attenuates the expression of pro-inflammatory mediators at the mRNA level, suggesting a dual role in both antiviral and anti-inflammatory responses .

Anti-Inflammatory Effects

Beyond its antiviral activity, L4G exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide and cytokines in various cell lines. This activity is particularly relevant in conditions characterized by excessive inflammation, such as respiratory diseases and autoimmune disorders .

Mechanisms of Action:

- Cytokine Modulation : L4G treatment leads to a decrease in the levels of pro-inflammatory cytokines, which are often elevated during inflammatory responses .

- Cellular Signaling Pathways : The compound's interaction with cellular signaling pathways contributes to its ability to modulate inflammation effectively.

Pharmaceutical Development

Given its promising biological activities, L4G is being explored for potential applications in pharmaceutical development. Its ability to inhibit viral infections and modulate inflammatory responses positions it as a candidate for novel drug formulations targeting respiratory viruses and inflammatory diseases .

Potential Applications:

- Respiratory Infections : Due to its antiviral properties against influenza and possibly other respiratory viruses, L4G could be developed into therapeutic agents for treating viral infections.

- Anti-inflammatory Drugs : The compound's ability to reduce inflammation suggests potential applications in developing treatments for chronic inflammatory conditions.

Case Studies and Research Findings

Several studies have documented the effects of L4G on various biological systems:

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways:

Antioxidant activity: The hydroxyl and methoxy groups can scavenge free radicals, reducing oxidative stress.

Enzyme inhibition: It may inhibit specific enzymes involved in disease pathways, such as cyclooxygenase in inflammation.

Signal transduction: The compound can modulate signaling pathways, affecting cellular processes like apoptosis and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- lariciresinol 4-O-glucoside

- This compound

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its structural complexity and functional diversity make it a valuable molecule for various applications.

Eigenschaften

CAS-Nummer |

143663-00-7 |

|---|---|

Molekularformel |

C26H34O11 |

Molekulargewicht |

522.5 g/mol |

IUPAC-Name |

(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H34O11/c1-33-19-9-14(4-5-17(19)29)25-16(10-27)15(12-35-25)7-13-3-6-18(20(8-13)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3/t15-,16-,21+,22+,23-,24+,25+,26+/m0/s1 |

InChI-Schlüssel |

GAYKAIAESJROGN-SAOYRWCPSA-N |

SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |

Isomerische SMILES |

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.